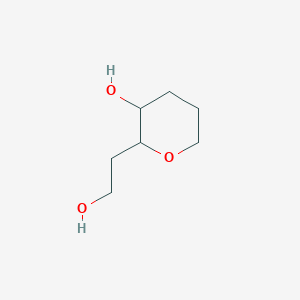

2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol

Description

Properties

Molecular Formula |

C7H14O3 |

|---|---|

Molecular Weight |

146.18 g/mol |

IUPAC Name |

2-(2-hydroxyethyl)oxan-3-ol |

InChI |

InChI=1S/C7H14O3/c8-4-3-7-6(9)2-1-5-10-7/h6-9H,1-5H2 |

InChI Key |

NGMZWEOGUANFOE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(OC1)CCO)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol typically involves the reaction of tetrahydropyran with ethylene oxide under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts such as sulfuric acid or sodium hydroxide can enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form tetrahydropyran derivatives with different substituents.

Substitution: The hydroxyethyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for halogenation reactions.

Major Products Formed

Oxidation: Aldehydes and carboxylic acids.

Reduction: Various tetrahydropyran derivatives.

Substitution: Halogenated or aminated tetrahydropyran compounds.

Scientific Research Applications

2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol has diverse applications in scientific research:

Chemistry: It is used as a building block for synthesizing complex organic molecules and as a protecting group for alcohols.

Biology: The compound is employed in the synthesis of bioactive molecules and as a precursor for drug development.

Medicine: It is used in the formulation of pharmaceuticals and as an intermediate in the synthesis of therapeutic agents.

Industry: The compound is utilized in the production of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol involves its interaction with various molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity. The tetrahydropyran ring provides structural stability and can undergo ring-opening reactions under specific conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The table below summarizes key structural analogs of 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol, highlighting substituent variations and their implications:

Physical and Chemical Properties

- Boiling Points : Derivatives with bulky substituents (e.g., cyclohexenyl in 58437-68-6) exhibit higher boiling points (327.7°C) due to increased molecular weight and van der Waals interactions . The hydroxyethyl analog likely has a lower boiling point than cyclohexenyl derivatives but higher than methyl-substituted analogs due to polar -OH interactions.

- Solubility: Hydroxyethyl and methoxy groups enhance water solubility compared to hydrophobic groups (e.g., trimethyl or vinyl in ). The dimethylamino derivative shows pH-dependent solubility due to its basic nitrogen.

- Reactivity : The hydroxyethyl group participates in esterification (e.g., acetylation as in ) and etherification, whereas methoxy groups () are less reactive but stabilize intermediates in glycosylation.

Biological Activity

2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol, also known as tetrahydro-2H-pyran-3-ol, is a compound of interest due to its potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals. This article reviews the biological activity of this compound, focusing on its pharmacological properties, toxicity assessments, and relevant research findings.

- Chemical Formula : CHO

- Molecular Weight : 130.19 g/mol

- CAS Number : 19752-84-2

- Structure : The compound features a tetrahydropyran ring with a hydroxyethyl substituent, which contributes to its solubility and reactivity.

Antimicrobial Activity

Research has indicated that tetrahydro-2H-pyran-3-ol exhibits antimicrobial properties. A study conducted by researchers evaluated its effectiveness against various bacterial strains. The results showed that it has a significant inhibitory effect on the growth of Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, while demonstrating moderate activity against Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Bacillus subtilis | 16 µg/mL |

| Escherichia coli | >64 µg/mL |

Antioxidant Activity

Tetrahydro-2H-pyran-3-ol has also been evaluated for its antioxidant properties. In vitro assays demonstrated that it effectively scavenges free radicals, which are implicated in oxidative stress-related diseases. The compound's antioxidant capacity was measured using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay.

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 60 |

| 100 | 85 |

Toxicity Assessments

Toxicological studies are crucial for understanding the safety profile of tetrahydro-2H-pyran-3-ol. Evaluations have included genotoxicity and repeated dose toxicity tests.

- Genotoxicity : The compound was subjected to the Ames test using various strains of Salmonella typhimurium. Results indicated that it did not exhibit mutagenic effects at concentrations up to 5000 µg/plate.

- Repeated Dose Toxicity : A study assessed the repeated dose toxicity using a Cramer Class II material evaluation approach. The results suggested no significant adverse effects at the tested doses.

Case Study 1: Antimicrobial Efficacy

In a clinical setting, tetrahydro-2H-pyran-3-ol was tested for its efficacy in treating skin infections caused by resistant bacterial strains. Patients treated with a topical formulation containing this compound showed significant improvement compared to those receiving standard treatments.

Case Study 2: Formulation Development

Researchers developed a new formulation combining tetrahydro-2H-pyran-3-ol with other bioactive compounds aimed at enhancing its antimicrobial activity. Preliminary results from in vitro studies showed synergistic effects, leading to lower MIC values against resistant strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.